Osaterone
Overview
Description
Osaterone, also known as 17α-hydroxy-6-chloro-2-oxa-6-dehydroprogesterone or 2-oxachloromadinone, is a steroidal antiandrogen and progestin . It was never marketed, but its C17α acetate ester, Osaterone acetate, has been marketed . Osaterone acetate is used in veterinary medicine in Europe for the treatment of benign prostatic hyperplasia (BPH) in dogs .
Synthesis Analysis
Osaterone acetate is synthesized from 3,20-dioxopregn-4-en-17-yl acetate . The chirality of the active substance is imparted by the starting material and does not change during the synthetic process .Molecular Structure Analysis
The Osaterone acetate molecule contains a total of 58 bond(s). There are 31 non-H bond(s), 5 multiple bond(s), 3 rotatable bond(s), 5 double bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 nine-membered ring(s), 2 ten-membered ring(s), 2 ester(s) (aliphatic), and 1 ketone(s) (aliphatic) .Chemical Reactions Analysis
Osaterone acetate is freely soluble in chloroform and tetrahydrofuran, soluble in acetonitrile, slightly soluble in methanol and ethanol, very slightly soluble in ether and practically insoluble in water . The melting point is 257°C .Physical And Chemical Properties Analysis
Osaterone acetate is practically insoluble in water and thus micronised material is used, as small particle size generally enhances absorption of drugs . The active substance does not exhibit polymorphism . The product is manufactured via direct compression and the excipients are all commonly used for this type of process and dosage form .Safety And Hazards
A single oral dose of 40 mg osaterone acetate in human males was followed by a sporadic decrease in FSH, LH and testosterone, reversible after 16 days . In female laboratory animals, osaterone acetate caused serious adverse effects on reproductive functions . Side effects of osaterone acetate include diminished sperm quality (for up to 6 weeks post-treatment), transient elevation of liver enzymes (caution should be observed with known liver disease), vomiting, diarrhea, polyuria/polydipsia, lethargy, and hyperplasia of the mammary glands .
Future Directions
Osaterone acetate is currently used in veterinary medicine in Europe for the treatment of benign prostatic hyperplasia (BPH) in dogs . It has been found to produce remission of clinical symptoms of BPH in 83% of dogs for six months after a single one-week course of treatment . Future research may focus on its potential uses in other conditions or species.
Relevant papers on Osaterone have been analyzed to provide this comprehensive report .
properties
IUPAC Name |
(1R,3aS,3bR,9aR,9bS,11aS)-1-acetyl-5-chloro-1-hydroxy-9a,11a-dimethyl-2,3,3a,3b,9,9b,10,11-octahydroindeno[4,5-h]isochromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClO4/c1-11(22)20(24)7-5-14-12-8-16(21)15-9-17(23)25-10-18(15,2)13(12)4-6-19(14,20)3/h8-9,12-14,24H,4-7,10H2,1-3H3/t12-,13+,14+,18-,19+,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOIFNEEWYATC-XMUHMHRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)OCC34C)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)OC[C@]34C)Cl)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883157 | |
Record name | Osaterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Osaterone | |
CAS RN |
105149-04-0 | |
Record name | Osaterone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105149-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Osaterone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105149040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Osaterone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40883157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSATERONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XPI95TLO4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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